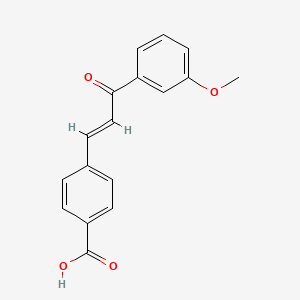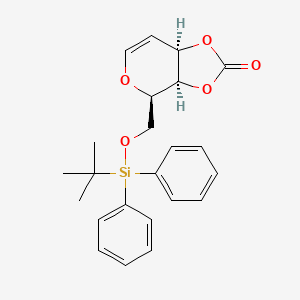
6-O-(tert-butyldiphenylsilyl)-d-galactalcycliccarbonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-O-(tert-Butyldiphenylsilyl)-D-galactal cyclic carbonate is a specialized chemical compound used primarily in organic synthesis. It is a derivative of D-galactal, modified with a tert-butyldiphenylsilyl group and a cyclic carbonate moiety. This compound is significant in the field of carbohydrate chemistry, particularly in the synthesis of complex oligosaccharides and glycosylation reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-O-(tert-Butyldiphenylsilyl)-D-galactal cyclic carbonate typically involves the protection of the hydroxyl groups of D-galactal. The tert-butyldiphenylsilyl group is introduced using tert-butyldiphenylsilyl chloride in the presence of a base such as pyridine or imidazole . The cyclic carbonate moiety is then formed through a reaction with a carbonate source under specific conditions .
Industrial Production Methods
Analyse Chemischer Reaktionen
Types of Reactions
6-O-(tert-Butyldiphenylsilyl)-D-galactal cyclic carbonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the cyclic carbonate moiety.
Substitution: The tert-butyldiphenylsilyl group can be substituted under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include pyridinium chlorochromate (PCC) and Dess-Martin periodinane.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Conditions for substitution reactions often involve fluoride sources like tetrabutylammonium fluoride (TBAF) to remove the silyl group.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield aldehydes or ketones, while reduction can produce alcohols.
Wissenschaftliche Forschungsanwendungen
6-O-(tert-Butyldiphenylsilyl)-D-galactal cyclic carbonate is used in various scientific research applications:
Chemistry: It serves as a building block in the synthesis of complex oligosaccharides and glycosylation reactions.
Biology: The compound is used in the study of carbohydrate-protein interactions and the development of glycomimetics.
Industry: The compound is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 6-O-(tert-Butyldiphenylsilyl)-D-galactal cyclic carbonate involves its role as a protective group in organic synthesis. The tert-butyldiphenylsilyl group protects hydroxyl groups from unwanted reactions, allowing for selective functionalization of other parts of the molecule . The cyclic carbonate moiety can undergo ring-opening reactions, providing a versatile platform for further chemical modifications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-O-(tert-Butyldiphenylsilyl)-D-glucal: Similar in structure but derived from D-glucal instead of D-galactal.
tert-Butyldimethylsilyl (TBDMS) derivatives: These compounds use a tert-butyldimethylsilyl group instead of tert-butyldiphenylsilyl.
Uniqueness
6-O-(tert-Butyldiphenylsilyl)-D-galactal cyclic carbonate is unique due to its combination of a bulky silyl protecting group and a cyclic carbonate moiety. This combination provides enhanced stability and selectivity in synthetic reactions, making it a valuable tool in complex carbohydrate synthesis .
Eigenschaften
Molekularformel |
C23H26O5Si |
|---|---|
Molekulargewicht |
410.5 g/mol |
IUPAC-Name |
(3aR,4R,7aR)-4-[[tert-butyl(diphenyl)silyl]oxymethyl]-4,7a-dihydro-3aH-[1,3]dioxolo[4,5-c]pyran-2-one |
InChI |
InChI=1S/C23H26O5Si/c1-23(2,3)29(17-10-6-4-7-11-17,18-12-8-5-9-13-18)26-16-20-21-19(14-15-25-20)27-22(24)28-21/h4-15,19-21H,16H2,1-3H3/t19-,20-,21-/m1/s1 |
InChI-Schlüssel |
UAPADKGJFXDCLX-NJDAHSKKSA-N |
Isomerische SMILES |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OC[C@@H]3[C@H]4[C@@H](C=CO3)OC(=O)O4 |
Kanonische SMILES |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCC3C4C(C=CO3)OC(=O)O4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{[(2-Methoxynaphthalen-1-yl)methyl]amino}ethanol](/img/structure/B14902227.png)
![tert-butyl 2-[(4S,6S)-6-(acetyloxymethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetate](/img/structure/B14902229.png)
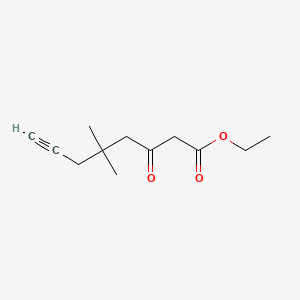
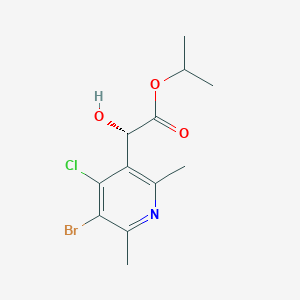
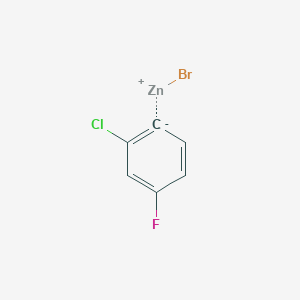
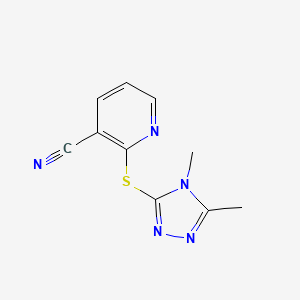
![(3R)-N-[(2S)-1-[(2S)-2-(hydroxymethyl)pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]-2,2-dimethyl-5-oxo-3,9b-dihydro-[1,3]thiazolo[2,3-a]isoindole-3-carboxamide](/img/structure/B14902250.png)
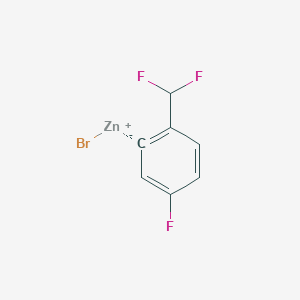
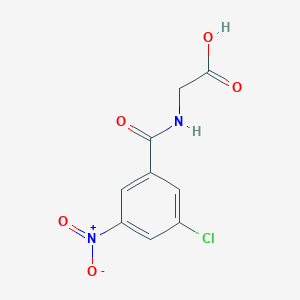

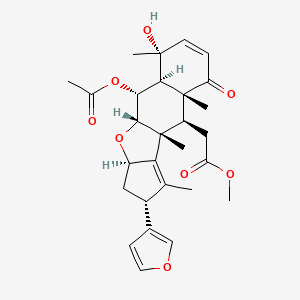
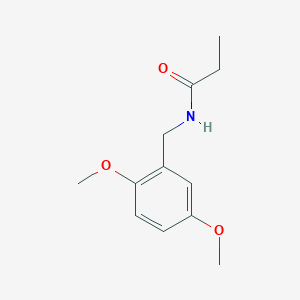
![4-Chloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-2(3H)-one](/img/structure/B14902288.png)
